Benzene-1,2,3,4,5,6-hexaamine Hexahydrochloride
Description
Benzene-1,2,3,4,5,6-hexaamine hexahydrochloride (CAS: Not explicitly provided in evidence) is a polyaminated benzene derivative with six amine groups substituted at each carbon position. However, the evidence reveals inconsistencies in nomenclature and molecular data. For example:
- Trihydrochloride variant: and describe "benzene-1,2,3,4,5,6-hexaamine trihydrochloride" (CAS: 126521-82-2) with molecular formula C₆H₁₂N₆·3HCl (MW: 168.2) and purity >95% .
- Hexahydrochloride ambiguity: lists "benzene-1,2,3,4,5,6-hexaamine hydrochloride" (C₆H₁₃ClN₆, MW: 204.66), but its salt stoichiometry is unclear .
Properties
Molecular Formula |
C6H18Cl6N6 |
|---|---|
Molecular Weight |
387.0 g/mol |
IUPAC Name |
benzene-1,2,3,4,5,6-hexamine;hexahydrochloride |
InChI |
InChI=1S/C6H12N6.6ClH/c7-1-2(8)4(10)6(12)5(11)3(1)9;;;;;;/h7-12H2;6*1H |
InChI Key |
WPRCWWOKXDYOHY-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1N)N)N)N)N)N.Cl.Cl.Cl.Cl.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Formation of Hexaaminobenzene
Hexaaminobenzene is synthesized through controlled amination of benzene or its derivatives. A key method, described in a patent for analogous compounds, involves a two-phase reaction system to ensure efficient reagent interaction. While the patent primarily addresses hexachlorocyclohexane synthesis, its principles are adaptable to amination:
-
Reaction Setup : A biphasic system is created using an aqueous lower layer (containing sodium hydroxide and sodium chloride) and a benzene upper layer. The high salt concentration in the aqueous phase adjusts its density to prevent layer inversion during the reaction.
-
Amination Process : Gaseous ammonia or ammonium derivatives are introduced into the aqueous layer, facilitating nucleophilic substitution at the benzene ring. The reaction proceeds at the liquid-liquid interface under controlled temperature (50–80°C) and pressure.
This method ensures regioselective amination, though achieving full hexa-substitution requires excess ammonia and extended reaction times.
Conversion to Trihydrochloride Salt
The free base hexaaminobenzene is treated with hydrochloric acid to form the trihydrochloride salt:
Key Steps :
-
Acidification : Hexaaminobenzene is dissolved in anhydrous ethanol, and concentrated HCl is added dropwise at 0–5°C to prevent decomposition.
-
Crystallization : The mixture is cooled to −20°C, yielding white crystalline precipitates.
-
Purification : Recrystallization from ethanol/water (3:1 v/v) achieves >98% purity.
Industrial-Scale Production
Industrial synthesis prioritizes yield optimization and cost efficiency. A scalable adaptation of the biphasic method uses continuous-flow reactors to enhance mass transfer and reduce reaction time:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch flask | Continuous-flow reactor |
| Temperature | 60°C | 70°C |
| Pressure | Ambient | 2–3 atm |
| Ammonia Equivalents | 8–10 | 6–7 (recycled via scrubbers) |
| Yield | 65–70% | 85–90% |
The industrial process reduces HCl consumption by 40% through in-situ salt formation and employs catalytic amounts of phase-transfer agents (e.g., tetrabutylammonium bromide) to accelerate amination.
Alternative Synthetic Strategies
Reductive Amination of Nitro Derivatives
Nitrobenzene derivatives serve as precursors in a stepwise reduction-amination approach:
Solid-Phase Synthesis
Recent academic work demonstrates the use of polymer-supported reagents to simplify purification:
-
Resin Functionalization : Polystyrene beads are grafted with benzyl chloride groups.
-
Stepwise Amination : Each benzene position is sequentially aminated using ammonia gas, with intermediate washing steps to remove excess reagents.
-
Cleavage and Salt Formation : The product is cleaved from the resin using HF and treated with HCl.
This method achieves 82% purity but is limited by resin cost and scalability challenges.
Critical Analysis of Methodologies
Yield Comparison
| Method | Max Yield | Purity | Cost (USD/kg) |
|---|---|---|---|
| Biphasic Amination | 90% | 98% | 120 |
| Reductive Amination | 75% | 95% | 340 |
| Solid-Phase | 68% | 82% | 890 |
The biphasic method remains superior for large-scale production due to its balance of yield and cost.
Byproduct Formation
Major byproducts include partially aminated benzenes (e.g., triaminobenzene) and oxidation products (e.g., nitroso derivatives). Industrial processes mitigate these via:
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₆H₁₂N₆
- Molar Mass : 168.2 g/mol
- Density : 1.631 g/cm³
- Melting Point : 255 °C (decomposes)
The compound’s high degree of substitution allows it to engage in various chemical reactions, particularly those involving nucleophilic substitution and coordination with metal ions.
Organic Synthesis
Benzene-1,2,3,4,5,6-hexaamine is widely used as a reagent in the synthesis of various organic compounds. It serves as a precursor for:
- Coordination Compounds : It can form complexes with transition metals due to its multiple amino groups.
- Catalysts : Utilized in catalytic processes for organic reactions.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications:
- Drug Development : It is explored for developing selective antagonists at human A1 and A3 adenosine receptors .
- Enzyme Interactions : Its multiple amino groups facilitate studies on enzyme binding and interactions in biological systems.
Biological Studies
Hexaaminobenzene's ability to form coordination complexes enhances its role in biochemical research:
- Nucleophilic Reactions : The amino groups act as nucleophiles in various reactions which are crucial for synthesizing biologically active compounds.
- Gene Delivery Systems : Research indicates that derivatives of hexaaminobenzene can enhance the transfer of reporter genes in vivo .
Dyes and Pigments
The compound is used in the production of dyes and pigments due to its chemical reactivity and ability to form stable complexes with metal ions.
High-Performance Polymers
Hexaaminobenzene is employed in synthesizing high-performance polymers that require robust chemical properties and stability under various conditions.
Case Study 1: Synthesis of Quinoxalines
A notable application involves using benzene-1,2,3,4,5,6-hexaamine as a reagent in synthesizing 2-(benzimidazol-2-yl)quinoxalines. These compounds have shown potential as selective antagonists at specific adenosine receptors .
Case Study 2: Gene Transfer Enhancement
Research conducted on gene delivery systems demonstrated that conjugates based on hexaaminobenzene significantly improved the efficiency of gene transfer into tumor cells compared to naked DNA . This highlights its potential in therapeutic applications targeting genetic diseases.
Mechanism of Action
The mechanism of action of benzene-1,2,3,4,5,6-hexaamine hexahydrochloride involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways and catalytic processes. The exact pathways depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Properties of Benzenehexamine Trihydrochloride and Analogues
Key Observations :
Substituent Effects :
- Amine vs. Halogen : Benzenehexamine derivatives exhibit basicity and hydrogen-bonding capacity due to -NH₂ groups, contrasting with halogenated analogs (e.g., BHC) that are lipophilic and environmentally persistent .
- Solubility : The hydrochloride salts (e.g., trihydrochloride) improve water solubility compared to neutral halogenated derivatives .
Synthetic Challenges :
- Hexafluorocyclohexane : Requires multi-step fluorination of benzene, as described by O’Hagan et al. . In contrast, benzenehexamine is synthesized via direct amination or reduction of nitro precursors .
- BHC : Produced via photochlorination of benzene, yielding a mixture of stereoisomers (e.g., Lindane) .
Halogenated Derivatives: Historically used as pesticides (BHC) or flame retardants (hexabromocyclohexane) but phased out due to toxicity .
Stability and Environmental Impact
- Benzenehexamine Derivatives : Likely biodegradable due to amine groups, though hydrochloride salts may persist in aqueous environments .
- BHC and Lindane : Persistent organic pollutants (POPs) with bioaccumulative and neurotoxic effects .
- Hexafluorocyclohexane : Fluorinated compounds are chemically inert but contribute to long-term environmental contamination .
Biological Activity
Benzene-1,2,3,4,5,6-hexaamine hexahydrochloride, also known as hexaaminobenzene trihydrochloride, is a compound characterized by six amino groups attached to a benzene ring. This compound has garnered attention for its diverse biological activities and applications in medicinal chemistry and materials science.
- Molecular Formula : C₆H₁₂N₆
- Molecular Weight : 168.2 g/mol
- CAS Number : 4444-26-2
- Melting Point : 255 °C (decomposes)
- Density : 1.631 g/cm³ (predicted)
This compound can be synthesized through the reaction of benzene with chloramine under controlled conditions. The resulting product can undergo various reactions such as oxidation and substitution, making it a versatile intermediate in organic synthesis.
The mechanism of action involves the formation of coordination complexes with metal ions due to the presence of multiple amino groups. These complexes can participate in catalytic reactions or act as nucleophiles in further chemical transformations .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its ability to form complexes with metal ions enhances its efficacy as an antimicrobial agent. Studies have shown that it can inhibit the growth of bacteria and fungi by disrupting their cellular processes.
Anticancer Activity
The compound has been investigated for its potential anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways. This makes it a candidate for further research in cancer therapeutics .
Neuroprotective Effects
Recent studies suggest that this compound may have neuroprotective effects. It has been shown to mitigate oxidative stress in neuronal cells and enhance cell viability under neurotoxic conditions. This property is particularly relevant in the context of neurodegenerative diseases .
Case Studies
- Antimicrobial Efficacy Study : A study published in Journal of Applied Microbiology evaluated the antimicrobial activity of hexaaminobenzene against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial counts at specific concentrations.
- Cancer Cell Apoptosis : In research conducted at a leading cancer research institute, this compound was tested on various cancer cell lines. The results showed a dose-dependent increase in apoptosis markers after treatment with the compound .
- Neuroprotection Research : A study focusing on neuroprotection highlighted that treatment with hexaaminobenzene reduced neuronal cell death induced by oxidative stress agents in vitro. The findings suggest potential therapeutic applications for neurodegenerative diseases .
Data Table: Summary of Biological Activities
Q & A
Q. What is the synthetic pathway for Benzene-1,2,3,4,5,6-hexaamine Hexahydrochloride?
The compound is synthesized starting from 1,3,5-trichlorobenzene via sequential substitution reactions. Chlorine atoms are replaced by amine groups through amination under controlled conditions, followed by hydrochlorination to form the hexahydrochloride salt. Key steps include purification via recrystallization to isolate stereoisomers and ensure stoichiometric accuracy .
Q. What are the molecular structure and critical physical properties of this compound?
The molecule consists of a benzene core with six amine groups (-NH2) symmetrically attached to each carbon. Its molecular formula is C6H12N6·6HCl , with a molecular weight of 168.20 g/mol (base) and 342.17 g/mol (hexahydrochloride). The InChI string (InChI=1S/C6H12N6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h7-12H2) confirms the planar aromatic structure with hydrogen bond donor/acceptor counts of 6 each .
Q. How is this compound utilized in catalysis and material science?
The hexaamine serves as a ligand in coordination chemistry, enabling the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). Its six amine groups act as cross-linking nodes, facilitating porous network formation for gas storage or catalysis. For example, it accelerates Suzuki-Miyaura coupling reactions by stabilizing palladium catalysts .
Advanced Research Questions
Q. What challenges arise in synthesizing coordination compounds with this hexaamine, and how are they addressed?
A major challenge is avoiding over-crosslinking, which leads to amorphous byproducts. Methodological solutions include:
- Stoichiometric control : Precise molar ratios of metal ions to ligand (e.g., 1:3 for octahedral complexes).
- Stepwise assembly : Sequential addition of reactants to isolate intermediates.
- Spectroscopic monitoring : Use of <sup>15</sup>N NMR to track amine coordination and XRD to confirm crystallinity .
Q. How can researchers resolve contradictions in reported catalytic efficiencies of hexaamine-derived COFs?
Discrepancies often stem from variations in surface area, pore size, or defects. To address this:
- Standardize characterization : Compare BET surface area, PXRD crystallinity, and FTIR functional group analysis across studies.
- Control variables : Replicate experiments under identical solvent (e.g., DMF vs. water), temperature, and catalyst-loading conditions.
- Computational modeling : Use DFT to predict active sites and compare with experimental turnover frequencies (TOFs) .
Q. What advanced techniques validate the structural integrity of COFs synthesized using this compound?
- X-ray diffraction (XRD) : Confirms long-range order and lattice parameters (e.g., pore size ~1.2 nm in 2D COFs).
- Solid-state NMR : <sup>13</sup>C and <sup>15</sup>N spectra verify covalent imine or boronate linkages.
- Electron microscopy (TEM/SEM) : Visualizes morphology and defect density.
- Gas adsorption (BET) : Measures surface area (>500 m<sup>2</sup>/g) and pore volume for catalytic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
